REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.C(N1C(O[C:18]2[CH:26]=[CH:25][C:21]([C:22](O)=[O:23])=[CH:20][CH:19]=2)=CC(C2C=CC=C(C(NS(CC(F)(F)F)(=O)=O)(C)C)C=2)=N1)C.[O:45]1[CH2:49][CH2:48][CH2:47][CH:46]1[CH2:50][NH2:51]>CN(C=O)C>[O:45]1[CH2:49][CH2:48][CH2:47][CH:46]1[CH2:50][NH:51][C:22](=[O:23])[C:21]1[CH:25]=[CH:26][CH:18]=[CH:19][CH:20]=1
|
Name
|
(1-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium hexafluorophosphate
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
4-({1-ethyl-3-[3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}propan-2-yl)phenyl]-1H-pyrazol-5-yl}oxy)benzoic acid
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1OC1=CC=C(C(=O)O)C=C1)C1=CC(=CC=C1)C(C)(C)NS(=O)(=O)CC(F)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 22° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purified directly by reversed phase HPLC (0-95% acetonitrile:water with 0.025% TFA)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)CNC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |